

Alox15-IN-2: Application Notes and Protocols for High-Throughput Screening Assays

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Compound of Interest

Compound Name: Alox15-IN-2

Cat. No.: B10854721

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Introduction

Alox15 (Arachidonate 15-lipoxygenase) is a lipid-peroxidizing enzyme implicated in a variety of physiological and pathological processes, including inflammation, immune regulation, and ferroptotic cell death. Its role in various diseases has made it a significant target for drug discovery. **Alox15-IN-2** is a potent inhibitor of both rabbit and human Alox15, demonstrating activity against the oxygenation of both linoleic and arachidonic acid. These application notes provide detailed protocols for the use of **Alox15-IN-2** in high-throughput screening (HTS) assays to identify and characterize novel Alox15 inhibitors.

Alox15-IN-2: Properties and Quantitative Data

Alox15-IN-2 is a small molecule inhibitor with the following characteristics:

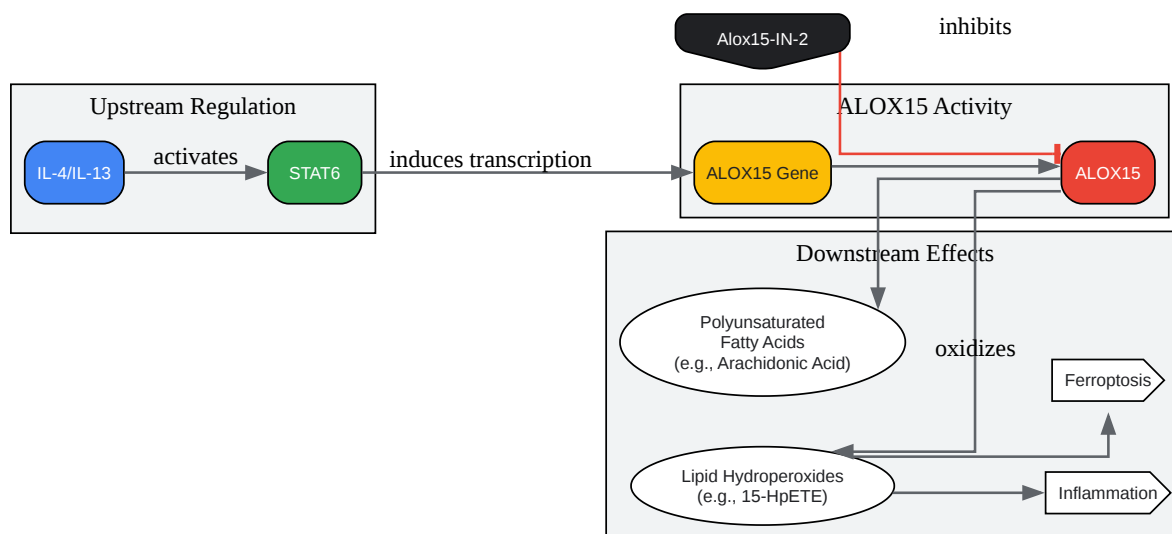
Property	Value
Molecular Formula	C ₂₃ H ₂₉ N ₃ O ₄ S
Molecular Weight	443.56 g/mol

The inhibitory potency of **Alox15-IN-2** has been determined against both rabbit and human Alox15 enzymes using two different substrates. The half-maximal inhibitory concentration (IC50) values are summarized below.

Enzyme	Substrate	IC50 (μM)	Reference
Rabbit Alox15	Linoleic Acid	1.55	[1][2]
Human Alox15	Linoleic Acid	2.79	[1][2]
Rabbit Alox15	Arachidonic Acid	Not specified	[1][2]
Human Alox15	Arachidonic Acid	Not specified	[1][2]

Alox15 Signaling Pathways

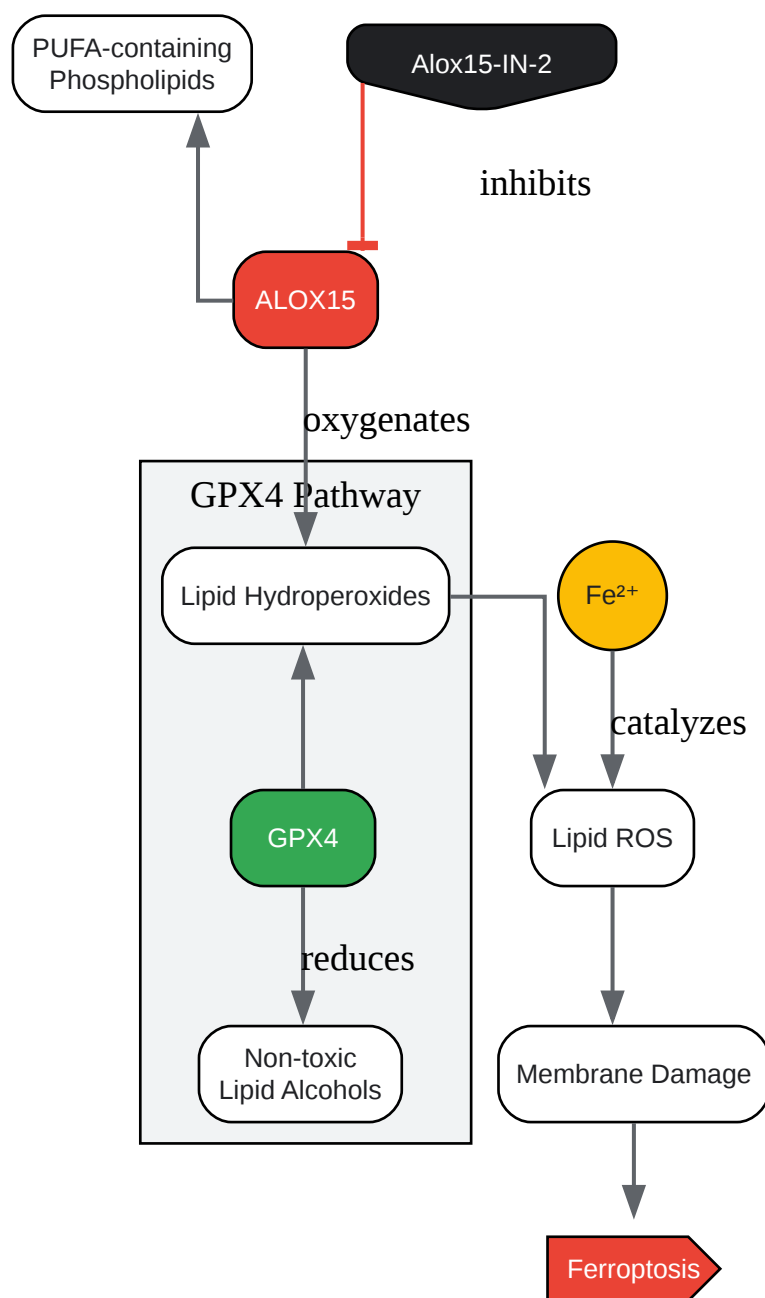
Alox15 is a key enzyme in the metabolism of polyunsaturated fatty acids (PUFAs), such as arachidonic acid and linoleic acid, converting them into bioactive lipid hydroperoxides.[3] These products, including 15-hydroperoxyeicosatetraenoic acid (15-HpETE), can be further metabolized to a variety of signaling molecules that modulate inflammatory responses and other cellular processes.[3] A critical and recently highlighted role of Alox15 is its involvement in the execution of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1][2][4][5][6]



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Figure 1: Simplified ALOX15 signaling pathway and the inhibitory action of **Alox15-IN-2**.

A crucial aspect of Alox15's function is its role in ferroptosis. This iron-dependent cell death pathway is initiated by the accumulation of lipid peroxides. Alox15 directly contributes to this process by oxidizing polyunsaturated fatty acids within cell membranes. The resulting lipid hydroperoxides can propagate, leading to membrane damage and eventual cell death.



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Figure 2: The role of ALOX15 in the induction of ferroptosis.

Experimental Protocols for High-Throughput Screening

The following are detailed protocols for two common HTS assay formats that can be adapted for screening Alox15 inhibitors using **Alox15-IN-2** as a positive control.

Colorimetric High-Throughput Screening Assay

This assay is based on the oxidation of ferrous ions (Fe^{2+}) to ferric ions (Fe^{3+}) by the lipid hydroperoxide products of the Alox15 reaction. The resulting ferric ions form a colored complex with a suitable chromogen, which can be measured spectrophotometrically.

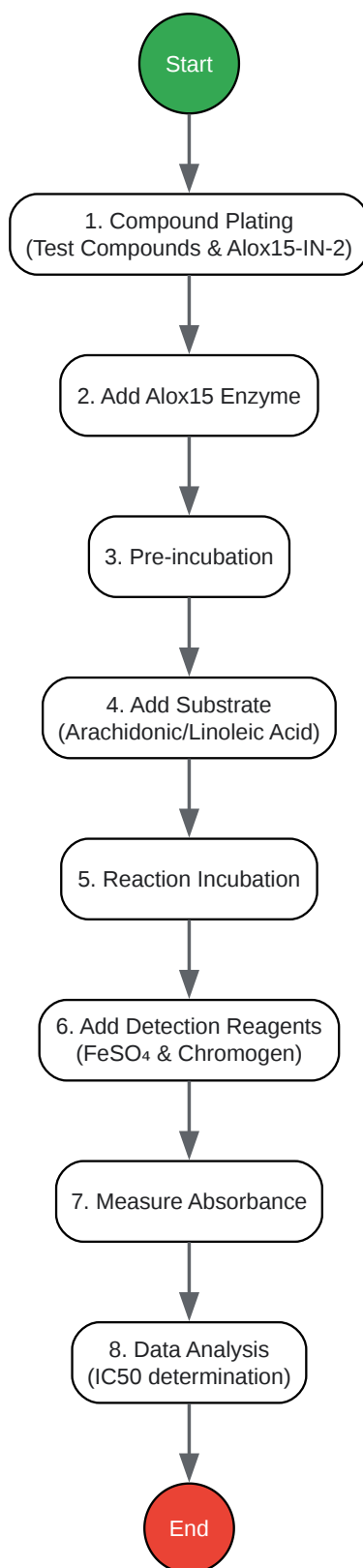
Materials:

- Human recombinant Alox15
- **Alox15-IN-2** (positive control)
- Arachidonic acid or Linoleic acid (substrate)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Ferrous sulfate (FeSO_4)
- Chromogen solution (e.g., xylenol orange or thiocyanate)
- 96-well or 384-well microplates
- Microplate reader

Protocol:

- **Compound Plating:** Prepare a serial dilution of test compounds and **Alox15-IN-2** in the microplate. Include wells with vehicle (e.g., DMSO) as a negative control.
- **Enzyme Addition:** Add human recombinant Alox15 to each well.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
- **Substrate Addition:** Initiate the enzymatic reaction by adding the substrate (arachidonic acid or linoleic acid) to each well.
- **Reaction Incubation:** Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

- Detection: Stop the reaction and develop the color by adding the ferrous sulfate and chromogen solution.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., ~560 nm for xylenol orange).
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for active compounds.



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Figure 3: Workflow for the colorimetric HTS assay.

Fluorescent-Based High-Throughput Screening Assay

This assay utilizes a fluorescent probe that is oxidized by the lipid hydroperoxide products of the Alox15 reaction, leading to an increase in fluorescence intensity.

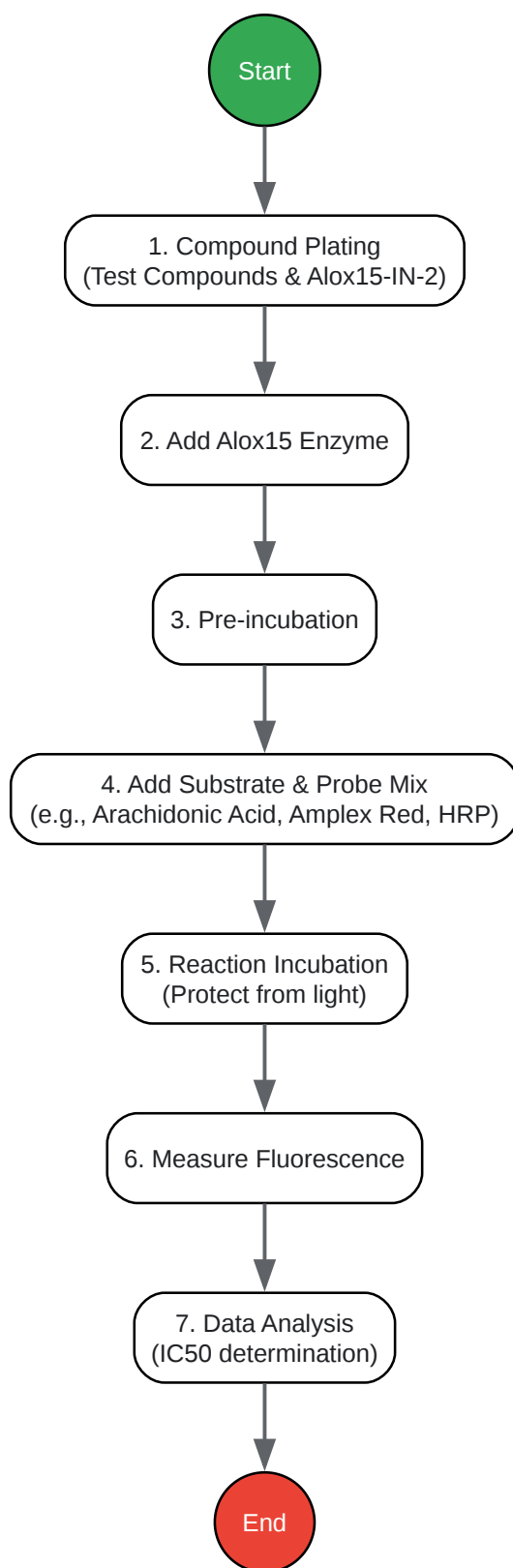
Materials:

- Human recombinant Alox15
- **Alox15-IN-2** (positive control)
- Arachidonic acid or Linoleic acid (substrate)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Fluorescent probe (e.g., Amplex Red or a similar peroxidase substrate)
- Horseradish peroxidase (HRP)
- 96-well or 384-well black microplates
- Fluorescence microplate reader

Protocol:

- **Compound Plating:** Prepare a serial dilution of test compounds and **Alox15-IN-2** in the black microplate. Include wells with vehicle (e.g., DMSO) as a negative control.
- **Enzyme Addition:** Add human recombinant Alox15 to each well.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
- **Substrate and Probe Addition:** Initiate the reaction by adding a mixture of the substrate (arachidonic acid or linoleic acid), fluorescent probe, and HRP to each well.
- **Reaction Incubation:** Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

- Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for Amplex Red).
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for active compounds.



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Figure 4: Workflow for the fluorescent-based HTS assay.

Conclusion

Alox15-IN-2 serves as a valuable tool for researchers engaged in the discovery and development of novel Alox15 inhibitors. The provided quantitative data and detailed HTS protocols offer a solid foundation for initiating screening campaigns. The elucidation of the Alox15 signaling pathways, particularly its involvement in ferroptosis, underscores the therapeutic potential of targeting this enzyme. These application notes are intended to facilitate the effective use of **Alox15-IN-2** in advancing research in this critical area.

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